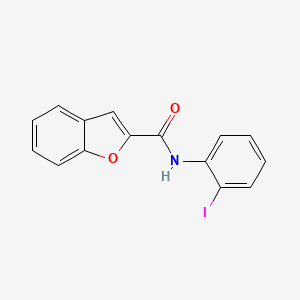![molecular formula C21H22N4O4 B11996771 3-(4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11996771.png)
3-(4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: 4-methylbenzylidene camphor (4-MBC) , is a chemical compound with the following properties:
Molecular Formula: C18H22O
CAS Number: 36861-47-9
EC Number: 253-242-6
Métodos De Preparación
Synthetic Routes: The synthesis of 4-MBC involves the condensation of 4-methylbenzaldehyde with camphorquinone. The reaction proceeds via an imine formation, resulting in the desired compound.
Reaction Conditions:Reagents: 4-methylbenzaldehyde, camphorquinone
Solvent: Organic solvents (e.g., ethanol, acetone)
Catalyst: Acidic or basic catalysts (e.g., p-toluenesulfonic acid, sodium hydroxide)
Temperature: Room temperature or slightly elevated
Yield: Moderate to good yields
Industrial Production: 4-MBC is industrially produced through the above synthetic route, with optimization for yield and purity. It is commonly used in sunscreens and other cosmetic products due to its UV-absorbing properties.
Análisis De Reacciones Químicas
4-MBC undergoes various reactions, including:
Oxidation: It can be oxidized to form corresponding ketones.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: Halogenation or other nucleophilic substitutions occur at the aromatic ring.
Major Products: The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
4-MBC finds applications in:
Sunscreen Formulations: Due to its UV-absorbing properties, it is used as a UV filter in sunscreens.
Photostability Enhancer: It stabilizes other UV filters, preventing their degradation upon exposure to sunlight.
Photodynamic Therapy: In medicine, 4-MBC is investigated for its potential in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The exact mechanism of action is not fully elucidated, but it primarily involves UV absorption and subsequent energy dissipation. It protects the skin by absorbing harmful UV radiation.
Comparación Con Compuestos Similares
4-MBC is unique due to its specific UV-absorbing properties. Similar compounds include benzophenone derivatives and cinnamates , but they differ in absorption spectra and applications.
Remember that 4-MBC is subject to regulatory considerations, especially regarding its potential carcinogenicity . Researchers continue to explore its safety and efficacy in various applications .
Propiedades
Fórmula molecular |
C21H22N4O4 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-13-5-7-15(8-6-13)16-11-17(24-23-16)21(26)25-22-12-14-9-18(27-2)20(29-4)19(10-14)28-3/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-12+ |
Clave InChI |
RXLPFNOUBNTNMB-WSDLNYQXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996697.png)
![2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B11996716.png)

![1H-Indene-1,3(2H)-dione, 2-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B11996721.png)



![Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11996749.png)

![(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5\'-oxolane]-2\',3-dione](/img/structure/B11996751.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11996752.png)
![4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B11996753.png)
![N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide](/img/structure/B11996756.png)
